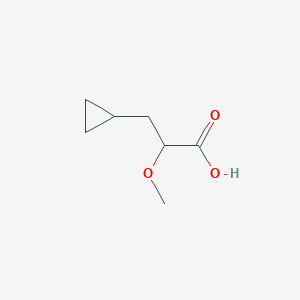
3-Cyclopropyl-2-methoxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-2-methoxypropanoic acid, with the chemical formula C7H12O3, is a carboxylic acid compound. Its IUPAC name is this compound . This compound features a cyclopropyl ring and a methoxy group attached to the propionic acid backbone.
Preparation Methods
Synthetic Routes: The synthetic preparation of 3-Cyclopropyl-2-methoxypropanoic acid involves several steps. One common approach is the reaction of cyclopropylmethyl bromide with methoxyacetic acid under basic conditions. The cyclopropylmethyl bromide reacts with methoxyacetic acid to form the desired product.
Reaction Conditions:- Reactants: Cyclopropylmethyl bromide, methoxyacetic acid
- Base: Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
- Solvent: Aprotic solvent (e.g., dimethyl sulfoxide, DMSO)
- Temperature: Room temperature or slightly elevated
- Workup: Acidification and extraction
Industrial Production Methods: While industrial-scale production methods are not widely documented, the laboratory synthesis can be scaled up with appropriate modifications.
Chemical Reactions Analysis
3-Cyclopropyl-2-methoxypropanoic acid can undergo various reactions:
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group can lead to the alcohol derivative.
Substitution: The methoxy group can be substituted with other functional groups.
Common reagents and conditions depend on the specific reaction type. For example:
- Hydrolysis: Acidic conditions (e.g., HCl, H2SO4)
- Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
- Substitution: Alkyl halides, nucleophiles
Major products formed from these reactions include the corresponding alcohol, carboxylic acid, or substituted derivatives.
Scientific Research Applications
3-Cyclopropyl-2-methoxypropanoic acid finds applications in:
Medicinal Chemistry: It may serve as a building block for drug development due to its unique structure.
Biological Studies: Researchers explore its effects on cellular processes and biological pathways.
Chemical Synthesis: It participates in the synthesis of more complex molecules.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular functions.
Comparison with Similar Compounds
While 3-Cyclopropyl-2-methoxypropanoic acid is relatively rare, it shares similarities with other carboxylic acids, such as 3-methoxypropionic acid (CAS Number: 235370) . its cyclopropyl ring imparts uniqueness.
Biological Activity
3-Cyclopropyl-2-methoxypropanoic acid, a compound characterized by its unique cyclopropyl structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies, including case studies and research findings.
Chemical Structure and Properties
The chemical formula of this compound is C7H12O2. Its structure features a cyclopropyl group attached to a methoxypropanoic acid moiety, which contributes to its distinct reactivity and biological profile.
Antitumor Activity
Research indicates that compounds with cyclopropane rings often exhibit significant antitumor properties. A study evaluating various derivatives of cyclopropane found that certain compounds demonstrated notable cytotoxic effects against human cancer cell lines, including HeLa and RKO cells. The inhibitory concentrations (IC50) for these compounds ranged from 49.79 µM to 113.70 µM, with some derivatives showing over 70% inhibition in cell viability assays .
Table 1: IC50 Values for Cyclopropane Derivatives Against Cancer Cell Lines
| Compound | RKO IC50 (µM) | PC-3 IC50 (µM) | HeLa IC50 (µM) |
|---|---|---|---|
| 4r | 60.70 | 49.79 | 78.72 |
| 4s | Not Evaluated | Not Evaluated | Not Evaluated |
| Dox | 0.51 | 0.65 | 1.23 |
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that the compound may interact with cellular pathways involved in apoptosis and cell proliferation, potentially acting as an inhibitor of critical enzymes involved in tumor growth .
Study on Antifungal Activity
In a separate investigation focusing on antifungal properties, cyclopropane derivatives were assessed for their activity against various fungal strains. While specific data on this compound was limited, related compounds exhibited moderate activity against common fungal pathogens such as Candida albicans and Aspergillus fumigatus .
Table 2: Antifungal Activity of Related Cyclopropane Compounds
| Compound | Activity Against C. albicans | Activity Against A. fumigatus |
|---|---|---|
| Compound A | Moderate | Low |
| Compound B | High | Moderate |
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-cyclopropyl-2-methoxypropanoic acid |
InChI |
InChI=1S/C7H12O3/c1-10-6(7(8)9)4-5-2-3-5/h5-6H,2-4H2,1H3,(H,8,9) |
InChI Key |
CZJVYKROIIRNJO-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















